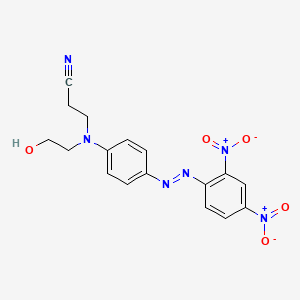
Disperse Red 97
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure features an azo group, which is responsible for its characteristic color, and a nitrile group, which contributes to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile typically involves a multi-step process One common method starts with the diazotization of 2,4-dinitroaniline, followed by coupling with N-(2-hydroxyethyl)anilineThe reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound is usually carried out in large-scale reactors with precise control over reaction parameters. The process involves the same basic steps as the laboratory synthesis but is optimized for efficiency and scalability. High-performance liquid chromatography (HPLC) and other analytical techniques are used to monitor the reaction progress and ensure product quality.
Chemical Reactions Analysis
Types of Reactions
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions typically target the azo group, leading to the formation of amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions include various amines, nitriles, and other substituted derivatives. These products have applications in different fields, including pharmaceuticals and materials science.
Scientific Research Applications
3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other colorants.
Mechanism of Action
The mechanism of action of 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile involves its interaction with various molecular targets. The azo group can undergo reduction to form amines, which can then interact with biological molecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of new compounds. These interactions can affect cellular processes and pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Another compound with similar structural features but different reactivity and applications.
Dimethylformamide compound with (5Z)-2-(4-benzyl-1-piperazinyl)-5-[(3-{4-[(2-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-1,3-thiazol-4(5H)-one: A complex compound with different functional groups and uses.
Uniqueness
What sets 3-[4-[(2,4-Dinitrophenyl)azo]phenylamino]propiononitrile apart is its unique combination of an azo group and a nitrile group, which gives it distinctive chemical properties and a wide range of applications. Its vibrant color and reactivity make it particularly valuable in the dye and pigment industry.
Properties
CAS No. |
81367-85-3 |
|---|---|
Molecular Formula |
C17H16N6O5 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
3-[4-[(2,4-dinitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]propanenitrile |
InChI |
InChI=1S/C17H16N6O5/c18-8-1-9-21(10-11-24)14-4-2-13(3-5-14)19-20-16-7-6-15(22(25)26)12-17(16)23(27)28/h2-7,12,24H,1,9-11H2 |
InChI Key |
DUZMRELVADTXFL-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])N(CCC#N)CCO |
Key on ui other cas no. |
81367-85-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















